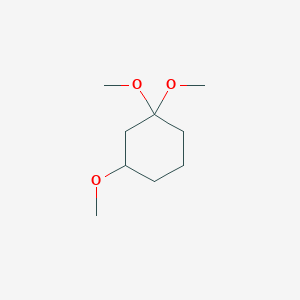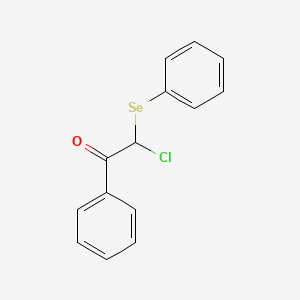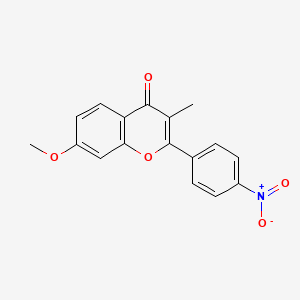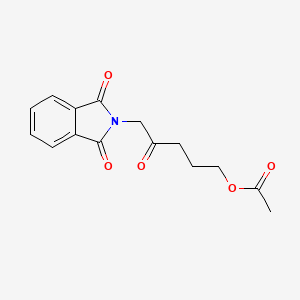
Methyl (3-methylbut-3-en-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-methylbut-3-en-1-yl)carbamate is an organic compound that belongs to the carbamate family It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl (3-methylbut-3-en-1-yl) moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl (3-methylbut-3-en-1-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-3-en-1-ol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at 90°C and exhibits broad functional-group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
Methyl (3-methylbut-3-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
科学的研究の応用
Methyl (3-methylbut-3-en-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of polymers, resins, and other industrial products.
作用機序
The mechanism of action of methyl (3-methylbut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase and affecting neurotransmission .
類似化合物との比較
Methyl (3-methylbut-3-en-1-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (3-methylbut-2-en-1-yl)carbamate: This compound has similar chemical properties but differs in its ester group.
3-Methylbut-3-en-1-yl cinnamate: This compound is used in different applications, such as flavoring and fragrance.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it suitable for a variety of applications in research and industry.
特性
| 117555-81-4 | |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
methyl N-(3-methylbut-3-enyl)carbamate |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-5-8-7(9)10-3/h1,4-5H2,2-3H3,(H,8,9) |
InChIキー |
ZIBNIDSOHICSAB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)






